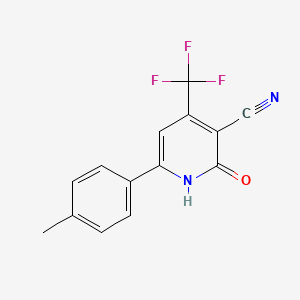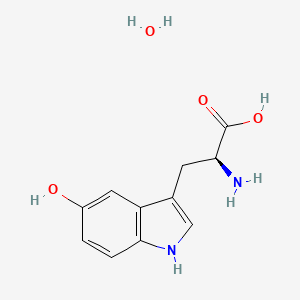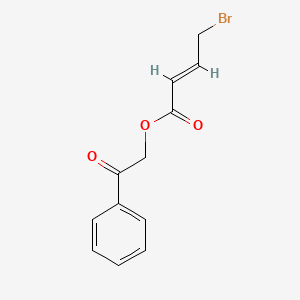
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a compound of interest due to its trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules.
Synthesis Analysis
The synthesis of similar compounds involves electrogenerated base-promoted synthesis via three-component condensation of aromatic aldehydes, malononitrile, and trifluoro-1-phenylbutane-1,3-dione in water/ethanol, showcasing high yields and atom economy (Goodarzi & Mirza, 2020). Another approach for synthesizing trifluoromethylated compounds includes a versatile intermediate for the synthesis of N-heterocycles (Channapur et al., 2019).
Molecular Structure Analysis
Crystal structure determination of similar compounds reveals monoclinic and triclinic systems, indicating the detailed molecular configuration and the potential for hydrogen bonding, which is crucial for understanding the compound's reactivity and interaction with biological targets (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The compound's reactivity can be studied through various chemical reactions, including three-component condensation for synthesizing carbonitriles, which are important intermediates in the production of bioactive molecules (Ranjbar‐Karimi et al., 2010). Metal(II)-promoted hydrolysis provides insight into its transformation into pyridine carboxylic acid, showcasing its reactivity and potential pathways for derivative synthesis (Segl′a et al., 1998).
Physical Properties Analysis
The physical properties of such compounds can be determined through X-ray crystallography, providing valuable information on molecular and crystal structure, which is crucial for understanding their stability, solubility, and overall behavior in different environments (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from synthesis and structural analysis. Studies on the synthesis of functionalized pyridines offer insights into the electrophilic and nucleophilic sites of the molecule, guiding further functionalization and application in synthesis (Sukach et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBWSHEZJTXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)


![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)